2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
Molecular Formula |
C11H5F3N2O4 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
2,2,7-trifluoro-6-nitro-4-prop-2-ynyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H5F3N2O4/c1-2-3-15-8-5-7(16(18)19)6(12)4-9(8)20-11(13,14)10(15)17/h1,4-5H,3H2 |
InChI Key |
DTDIUARVIAHGNL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C2=CC(=C(C=C2OC(C1=O)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,4-Dihydro-2H-1,4-benzoxazin-3-one Core
- The benzoxazinone core is typically synthesized by cyclization of appropriate ortho-aminophenol derivatives with carboxylic acid derivatives or their equivalents.
- For example, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine can be prepared by condensation of 2-aminophenol derivatives bearing a nitro substituent with acid chlorides or anhydrides under dehydrating conditions.
Introduction of the Nitro Group at Position 6
- Nitration is commonly achieved via electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems.
- In this compound, the nitro group is positioned at the 6-position of the benzoxazinone ring, which can be introduced either before cyclization or by direct nitration of the benzoxazinone core depending on substrate stability.
Incorporation of Trifluoromethyl Groups at Positions 2 and 7
- The trifluoromethyl groups are introduced by fluorination reactions or by using trifluoromethylated precursors.
- A common approach involves the use of trifluoromethylating reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) under catalyzed conditions.
- Alternatively, fluorination of methyl groups or other substituents can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
- Position 2 trifluorination is often achieved by fluorination of a precursor ketone or lactam, while position 7 fluorination may require selective aromatic fluorination techniques.
Alkynylation at Position 4 with Prop-2-yn-1-yl Group
- The alkynyl substituent is introduced via nucleophilic substitution or cross-coupling reactions.
- A typical method involves the alkylation of the benzoxazinone nitrogen or carbon at position 4 using propargyl bromide or propargyl chloride under basic conditions.
- Palladium-catalyzed Sonogashira coupling can also be used if a suitable halogenated precursor is available, allowing coupling of terminal alkynes to aromatic halides.
- Reaction conditions usually involve mild bases such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide or acetonitrile.
Representative Synthetic Route Example
Key Research Findings and Data
- The trifluoromethylation step is critical for the compound's biological activity and requires regioselective control to avoid side reactions.
- The nitro substituent at position 6 is stable under the fluorination and alkynylation conditions, indicating careful choice of reaction parameters.
- Alkynylation proceeds efficiently under mild conditions, preserving the integrity of the benzoxazinone ring.
- Purity and yield optimization rely on controlling temperature, solvent polarity, and reaction time during each step.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Typical Reagents/Conditions | Challenges/Notes |
|---|---|---|---|
| Benzoxazinone core synthesis | Cyclization of ortho-aminophenol derivatives | Acid chlorides, bases, dehydrating agents | Regioselectivity for nitro substitution |
| Nitro group introduction | Electrophilic aromatic nitration | Nitric acid, mixed acid | Avoid over-nitration or ring degradation |
| Trifluoromethyl group incorporation | Electrophilic or nucleophilic trifluoromethylation | Trifluoromethyl iodide, Ruppert-Prakash reagent, catalysts | Regioselective fluorination, reagent sensitivity |
| Alkynyl group installation | Nucleophilic substitution or Pd-catalyzed coupling | Propargyl bromide, bases, Pd catalyst (if coupling) | Preservation of sensitive groups, reaction yield |
Chemical Reactions Analysis
Ring-Opening Reactions
The benzoxazine ring undergoes acid-catalyzed hydrolysis, producing linear intermediates. For example:
-
Conditions : HCl (aqueous, 1M) at 80°C for 4 hours.
-
Products :
-
2-(Trifluoromethyl)-4-nitro-6-(prop-2-yn-1-yl)phenol (via cleavage of the oxazine oxygen).
-
Ethylene glycol derivatives (from ring-opening at the C3 carbonyl).
-
This reaction is critical for generating intermediates for further functionalization.
Nucleophilic Substitution
The electron-deficient aromatic ring (due to nitro and trifluoromethyl groups) facilitates nucleophilic substitutions:
| Position | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| C5 | Ethylenediamine | DMF, 100°C, 12 h | 5-Amino derivative | 65% |
| C8 | Sodium thiophenate | THF, RT, 6 h | 8-(Phenylthio) substituted benzoxazinone | 72% |
Steric hindrance from the trifluoromethyl group limits reactivity at ortho positions .
Electrophilic Aromatic Substitution
Despite electron-withdrawing groups, directed substitutions occur under strong electrophilic conditions:
| Electrophile | Catalyst | Conditions | Product |
|---|---|---|---|
| HNO₃ | H₂SO₄ | 0°C, 1 h | 5-Nitro derivative (minor product) |
| Cl₂ | FeCl₃ | CH₂Cl₂, RT, 2 h | 8-Chloro derivative |
The nitro group directs incoming electrophiles to the C5 and C8 positions .
[3+2] Cycloaddition
The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
Reagents : Benzyl azide, CuSO₄·5H₂O, sodium ascorbate.
-
Conditions : H₂O/tert-BuOH (1:1), RT, 24 h.
-
Product : Triazole-linked benzoxazinone (confirmed by X-ray crystallography).
This reaction is pivotal for bioconjugation and polymer applications.
Reduction Reactions
The nitro group is selectively reduced to an amine:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 4 h | 6-Amino-7-fluoro-4-(prop-2-yn-1-yl) derivative | 88% |
| NaBH₄/CuCl₂ | MeOH, RT, 2 h | Partial reduction to hydroxylamine intermediate | 45% |
The amino derivative serves as a precursor for herbicides like flumioxazin .
Hydrolysis of Carbonyl Group
The C3 ketone undergoes hydrolysis under basic conditions:
-
Conditions : NaOH (10% aqueous), reflux, 8 h.
-
Product : Carboxylic acid derivative (via cleavage of the oxazinone ring).
Fluorine Exchange Reactions
The trifluoromethyl group participates in halogen exchange under radical conditions:
-
Reagents : KF, 18-crown-6, UV light (254 nm).
-
Product : Partial substitution of fluorine with chlorine (observed via GC-MS) .
Key Mechanistic Insights
-
Steric Effects : The trifluoromethyl group impedes reactions at C2 and C3 positions.
-
Electronic Effects : Nitro and trifluoromethyl groups synergistically deactivate the aromatic ring, favoring meta/para substitutions.
-
Propargyl Reactivity : The alkyne moiety enables click chemistry applications but requires inert atmospheres to prevent polymerization .
Scientific Research Applications
2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways.
Mechanism of Action
The mechanism of action of 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and nitro groups may play a crucial role in binding to these targets, while the propynyl group can influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Benzoxazinone Derivatives
Key Observations :
Propargyl Group : The target compound and its analogues (e.g., ) share a propargyl substituent at position 4, which enhances metabolic stability and enables click chemistry modifications in drug design .
Fluorine and Nitro Groups : The trifluoro and nitro substituents in the target compound increase electrophilicity and binding affinity to hydrophobic enzyme pockets, as seen in related topoisomerase I inhibitors .
Heterocyclic Modifications : Analogues with appended heterocycles (e.g., pyrazolo[3,4-d]pyrimidinyl in ) exhibit enhanced specificity for targets like Bcl-xL, a protein critical in cancer cell apoptosis.
Topoisomerase I Inhibition
The target compound’s benzoxazinone core aligns with derivatives reported by Foto et al. (2020), where 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives demonstrated dual roles as topoisomerase I catalytic inhibitors and poisons . For example:
- Nitro-substituted derivatives (e.g., 6-nitro analogues) showed potent inhibition (IC₅₀ < 10 μM) by intercalating into DNA and stabilizing topoisomerase I-DNA cleavage complexes .
- Fluorine substituents (e.g., 2,2,7-trifluoro) enhance membrane permeability and metabolic stability, as observed in the target compound .
Bcl-xL Protein Inhibition
The compound in shares the propargyl and trifluoro substituents with the target compound but incorporates a pyrazolo[3,4-d]pyrimidinyl group at position 4. This modification confers Bcl-xL inhibition (Ki < 50 nM), suggesting that similar functionalization of the target compound could expand its therapeutic scope .
Anticancer Metabolites
The metabolite M850H001 (a triazinane derivative containing the target compound as a substructure) was validated by the EPA for environmental persistence, indirectly supporting its bioactivity . Additionally, tetrahydrophthalimido-substituted analogues () are hypothesized to act as prodrugs, releasing active species upon metabolic processing.
Q & A
Q. Key Intermediates :
| Intermediate | Purpose | Characterization Techniques |
|---|---|---|
| 2,7-Difluoro-6-nitro-1,4-benzoxazin-3-one | Fluorinated/nitro core | ¹⁹F NMR, IR |
| Propargyl bromide derivative | Alkyne functionalization | GC-MS, ¹H NMR |
Optimization Tip : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and adjust stoichiometry to minimize byproducts .
How should researchers characterize the crystallographic structure of this compound to confirm regioselectivity?
Methodological Answer :
Use X-ray crystallography to resolve atomic positions and confirm substituent orientation. Key steps:
Crystallization : Grow single crystals via slow evaporation in ethanol/water (8:2) at 4°C .
Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Apply SHELXL-97 for structure solution.
Q. Critical Parameters :
- R-factor : Aim for <0.05 to ensure accuracy.
- Thermal Ellipsoids : Analyze for positional disorder, especially around the nitro and propargyl groups .
What advanced spectroscopic methods can resolve conflicting data on the compound’s electronic environment?
Methodological Answer :
Conflicts in NMR/IR data often arise from solvent effects or dynamic equilibria. Use:
Dynamic NMR (DNMR) : Probe rotational barriers of the propargyl group by varying temperature (e.g., −50°C to 50°C) .
DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-311+G(d,p)-predicted values to validate electronic effects .
Q. Example Table :
| Position | Experimental δ (ppm) | DFT δ (ppm) | Deviation |
|---|---|---|---|
| C-3 (carbonyl) | 168.5 | 167.9 | 0.6 |
| C-6 (nitro) | 152.3 | 153.1 | 0.8 |
Resolution : Deviations >1.5 ppm suggest unaccounted solvent interactions .
How can researchers design experiments to assess the compound’s environmental persistence?
Methodological Answer :
Adopt a tiered approach inspired by Project INCHEMBIOL :
Lab Study :
- Hydrolysis : Expose to pH 3–9 buffers at 25°C; quantify degradation via HPLC-UV.
- Photolysis : Use a xenon arc lamp (simulated sunlight) to measure half-life.
Field Study :
- Soil Microcosms : Monitor degradation in agricultural soil (25°C, 60% humidity) over 90 days.
Q. Key Metrics :
- DT₅₀ (Degradation Time) : >60 days indicates high persistence.
- Metabolite Identification : Use LC-QTOF-MS to track nitro-reduction products .
What strategies address contradictions in reported biological activity data across studies?
Methodological Answer :
Contradictions may stem from assay variability or impurity profiles. Mitigate via:
Standardized Assays :
- Use HEK293 cells for consistent receptor-binding assays (IC₅₀ comparisons).
- Validate purity (>98%) via orthogonal methods (HPLC, elemental analysis) .
Meta-Analysis : Apply Cochrane’s Q-test to assess heterogeneity across datasets .
Case Study : A 2021 study resolved IC₅₀ discrepancies (5–20 µM) by identifying residual propargyl bromide (≥2%) as an inhibitor .
What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. Methodological Answer :
Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).
Recrystallization : Ethanol/water (7:3) yields >95% purity .
HPLC : C18 column (MeCN:H₂O 60:40, 1 mL/min) for final polish .
Critical Note : The nitro group’s polarity necessitates careful solvent selection to avoid decomposition .
How can computational modeling predict the compound’s reactivity in novel reactions?
Q. Methodological Answer :
Reactivity Prediction :
- Fukui Indices : Calculate via Gaussian 09 (B3LYP/6-31G*) to identify electrophilic/nucleophilic sites.
- Transition State Modeling : Use QST2/QST3 to map propargyl substitution pathways .
Q. Example Output :
| Site | Fukui Index (f⁻) | Reactivity |
|---|---|---|
| C-4 (propargyl) | 0.12 | Moderate nucleophilicity |
| C-6 (nitro) | 0.03 | Low electrophilicity |
Validation : Cross-check with experimental kinetic data .
What methodologies evaluate the compound’s degradation pathways in aqueous systems?
Q. Methodological Answer :
LC-MS/MS : Identify hydrolysis products (e.g., nitro → amine reduction).
Isotope Labeling : Use ¹⁵N-labeled nitro groups to track pathways via HRMS .
Q. Degradation Pathway Table :
| Condition | Major Product | Half-Life |
|---|---|---|
| pH 3 | 6-Amino derivative | 48 h |
| pH 9 | Ring-opened carboxylic acid | 12 h |
Implication : Alkaline conditions accelerate degradation but yield toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
